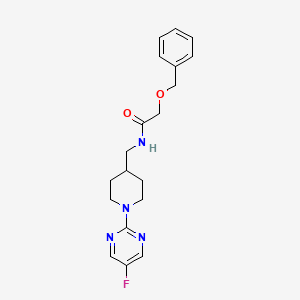

2-(benzyloxy)-N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(benzyloxy)-N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)acetamide is a chemical compound that has been extensively studied in scientific research. It is a potent inhibitor of certain enzymes and has been explored for its potential use in various applications.

Scientific Research Applications

Pharmacogenetic Testing for Fluoropyrimidine Toxicity

Fluoropyrimidines, such as 5-fluorouracil, are cornerstone agents in treating colorectal cancer. Severe adverse reactions occur in 10%-30% of patients, linked to variations in the dihydropyrimidine dehydrogenase (DPD) gene affecting fluoropyrimidine metabolism. Pharmacogenetic testing for DPD gene polymorphisms is highlighted as a promising approach to personalize dosing and reduce toxicity, although further investigation is needed to confirm its effectiveness in clinical practice (Falvella et al., 2015).

Antineoplastic Agents Development

The development of novel antineoplastic agents, including fluoropyrimidine derivatives, is crucial for enhancing cancer treatment efficacy. A review covering the discovery and development of a series of compounds with excellent cytotoxic properties, including their modes of action, such as apoptosis induction and effects on mitochondrial functions, demonstrates the ongoing efforts to find more effective cancer therapies (Hossain et al., 2020).

Thymidylate Synthase Inhibition in Colorectal Cancer

Raltitrexed, a direct thymidylate synthase (TS) inhibitor, is re-evaluated for its role in colorectal cancer treatment, suggesting a need to reconsider its value against the backdrop of molecular therapy advancements. The review discusses the potential of TS as a relevant target and raltitrexed's emerging therapeutic role, especially in patients with fluoropyrimidine-induced cardiotoxicity or significant cardiac disease history (Avallone et al., 2014).

Nucleophilic Aromatic Substitution Research

Research into nucleophilic aromatic substitution reactions, including those involving fluoropyrimidines, contributes to understanding their chemical behavior and potential applications in drug development. This area of study is essential for designing novel therapeutic agents based on fluoropyrimidine structures (Pietra & Vitali, 1972).

properties

IUPAC Name |

N-[[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]methyl]-2-phenylmethoxyacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23FN4O2/c20-17-11-22-19(23-12-17)24-8-6-15(7-9-24)10-21-18(25)14-26-13-16-4-2-1-3-5-16/h1-5,11-12,15H,6-10,13-14H2,(H,21,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYOWEWXSHXCLST-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNC(=O)COCC2=CC=CC=C2)C3=NC=C(C=N3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23FN4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(1-Tert-butylazetidin-3-yl)oxy]-3-methylpyrazine](/img/structure/B2732304.png)

![2-(3-Benzyl-1-bicyclo[1.1.1]pentanyl)-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2732306.png)

![2-[(6,6-Dimethylbicyclo[3.1.1]hept-2-en-2-yl)methyl]-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid](/img/structure/B2732307.png)

![6-Hydroxy-2-[(2-methoxyphenyl)methylene]-7-[(3-methylpiperidyl)methyl]benzo[b] furan-3-one](/img/structure/B2732314.png)

![N~6~-[2-(cyclohex-1-en-1-yl)ethyl]-N~4~,1-diphenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2732315.png)

![N-(2,3-dimethylphenyl)-2-(5H-pyrimido[5,4-b]indol-4-ylthio)acetamide](/img/structure/B2732318.png)

methanone](/img/structure/B2732319.png)

![5-((4-Benzylpiperidin-1-yl)(phenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2732323.png)